molecular formula C14H17N5O3S B12416020 Carbonic anhydrase inhibitor 10

Carbonic anhydrase inhibitor 10

Cat. No.: B12416020
M. Wt: 335.38 g/mol
InChI Key: NWSCVKNBKGDGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Carbonic anhydrase inhibitor 10 is a compound that inhibits the activity of carbonic anhydrase enzymes. These enzymes are crucial in catalyzing the reversible hydration of carbon dioxide to bicarbonate and protons. Inhibitors of carbonic anhydrase have significant therapeutic applications, including the treatment of glaucoma, epilepsy, and certain types of edema .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of carbonic anhydrase inhibitor 10 typically involves the preparation of benzenesulfonamide derivatives. One common method includes the reaction of benzenesulfonyl chloride with an appropriate amine under basic conditions to form the sulfonamide . The reaction is usually carried out in an organic solvent such as dichloromethane, with triethylamine as a base, at low temperatures (0-5°C) followed by room temperature conditions .

Industrial Production Methods

Industrial production of carbonic anhydrase inhibitors often involves large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include additional purification steps such as recrystallization or chromatography to ensure the final product meets pharmaceutical standards .

Mechanism of Action

The mechanism of action of carbonic anhydrase inhibitor 10 involves binding to the active site of the carbonic anhydrase enzyme, thereby preventing the enzyme from catalyzing the hydration of carbon dioxide. This inhibition disrupts the balance of bicarbonate and protons, affecting various physiological processes such as pH regulation and fluid secretion . The molecular targets include the zinc ion at the active site of the enzyme, which is essential for its catalytic activity .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include acetazolamide, methazolamide, and dichlorphenamide . These compounds also inhibit carbonic anhydrase but differ in their potency, selectivity, and pharmacokinetic properties.

Uniqueness

Carbonic anhydrase inhibitor 10 is unique due to its specific structural modifications that enhance its selectivity for certain isoforms of carbonic anhydrase. This selectivity makes it a valuable tool in both research and therapeutic applications, as it can target specific tissues or disease states more effectively than other inhibitors .

Properties

Molecular Formula

C14H17N5O3S

Molecular Weight

335.38 g/mol

IUPAC Name

1-(4-sulfamoylphenyl)-3-(3,5,6-trimethylpyrazin-2-yl)urea

InChI

InChI=1S/C14H17N5O3S/c1-8-9(2)17-13(10(3)16-8)19-14(20)18-11-4-6-12(7-5-11)23(15,21)22/h4-7H,1-3H3,(H2,15,21,22)(H2,17,18,19,20)

InChI Key

NWSCVKNBKGDGOO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C(=N1)C)NC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)C

Origin of Product

United States

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